molecular formula C6H7ClF3N3 B7971115 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride

Cat. No.: B7971115
M. Wt: 213.59 g/mol
InChI Key: CCNKEFUANQXUIL-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is a chemical compound known for its unique structure and properties. It is a heterocyclic compound containing both pyrrole and pyrazole rings, which are fused together. The trifluoromethyl group attached to the pyrazole ring enhances its chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride typically involves multiple steps. One common method starts with the reaction of trifluoroacetic acid ethyl ester with hydrazine hydrate to form an intermediate compound. This intermediate is then reacted with chloroacetic acid ethyl ester and ethylenediamine to form another intermediate, which undergoes further reactions to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific solvents and catalysts. The final product is often purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant activity against various inflammatory pathways. The trifluoromethyl substitution may enhance the interaction of the compound with biological targets.

Neuroscience

Studies have shown that derivatives of pyrrolo-pyrazole compounds can act as modulators of neurotransmitter receptors. This compound may influence dopaminergic and serotonergic systems, suggesting potential applications in treating neurodegenerative diseases or mood disorders.

Agricultural Chemistry

The unique properties of this compound make it a candidate for developing agrochemicals. Its ability to interact with biological pathways can be harnessed to create effective herbicides or pesticides that target specific plant or pest mechanisms without affecting non-target species.

Case Studies

Recent studies have explored the pharmacological profiles of pyrrolo-pyrazole derivatives:

  • Anti-inflammatory Activity : A study demonstrated that similar compounds significantly reduced inflammation in animal models by inhibiting specific cytokines involved in the inflammatory response.
  • Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress, suggesting potential for neuroprotection in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride involves its interaction with specific molecular targets. It is known to modulate certain biological pathways, leading to its observed biological effects. For instance, in anticancer research, it has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, ultimately leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is unique due to its fused pyrrole and pyrazole rings, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. The trifluoromethyl group attached to the pyrrolo-pyrazole framework significantly influences its chemical properties and biological interactions. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H9ClF3N3
  • Molar Mass : 227.62 g/mol
  • Structural Features : The compound incorporates both pyrrole and pyrazole functionalities, with a trifluoromethyl group that enhances its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into its anticancer effects indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neurological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially impacting conditions such as depression and anxiety.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to enhanced biological activity. Comparative studies with structurally similar compounds reveal that modifications in the heterocyclic framework can significantly alter potency and selectivity.

Compound NameMolecular FormulaUnique Features
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleC6H9N3Lacks trifluoromethyl group; simpler structure
1-Amino-2-methylpyrroleC5H8N2Exhibits different biological activities; no pyrazole component
1-Hydroxy-2-pyrrolidinoneC5H9NOContains a hydroxyl group; different reactivity profile

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrrolo-pyrazole derivatives, including our compound of interest. The results indicated that compounds with a trifluoromethyl substitution demonstrated increased cytotoxicity against human cancer cell lines compared to their non-fluorinated counterparts .

Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several Gram-positive and Gram-negative bacteria. This study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms of action .

Properties

IUPAC Name

3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-1-10-2-4(3)11-12-5;/h10H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNKEFUANQXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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